molecular formula C13H19NO4S B2764374 N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide CAS No. 1396782-05-0

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Cat. No.: B2764374
CAS No.: 1396782-05-0
M. Wt: 285.36
InChI Key: QSIRUYQYDLXQKJ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a benzenesulfonamide pharmacophore, a group widely recognized for its potent inhibitory activity against carbonic anhydrase (CA) isozymes . Specifically, structural analogs with the N-(3-cyclopropyl-3-hydroxypropyl) side chain are investigated for their potential to selectively target cancer-associated isoforms like CAIX and CAXII . These membrane-bound enzymes are strongly upregulated in hypoxic tumor environments—such as in brain, breast, and colon cancers—and play a critical role in tumor cell survival, proliferation, and pH regulation . Inhibiting these isozymes disrupts the pH balance in the tumor microenvironment, which can impede cancer progression and metastasis. The design of this compound leverages the benzenesulfonamide group to coordinate the zinc ion within the enzyme's active site, while its hydrophobic cyclopropyl and methoxy substituents are engineered to enhance selectivity for the tumor-associated CAIX over ubiquitous off-target isozymes like CAI and CAII . This selectivity is crucial for developing anticancer agents with reduced off-target effects. As such, this sulfonamide is a valuable research tool for scientists exploring novel targeted cancer therapies and studying the biochemical pathways of carbonic anhydrases in disease models. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRUYQYDLXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl-3-hydroxypropyl intermediate. This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include cyclopropyl bromide, sodium hydroxide, and methoxybenzenesulfonyl chloride. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield cyclopropyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

Neurotropic Effects

Recent studies have highlighted the compound's potential neurotropic effects, particularly in promoting neurite outgrowth. Research indicates that derivatives with similar structural features can enhance neuronal regeneration, making them candidates for treating polyneuropathies and other nerve-related conditions. For instance, compounds that induce neurite outgrowth in models such as PC12 neuronal cells have shown promise in enhancing neuronal plasticity and functional recovery post-injury .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary evaluations of related sulfonamide derivatives indicate cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular metabolism. For example, compounds with similar moieties have demonstrated significant activity against human malignant cells, warranting further investigation into their therapeutic applications .

Interaction with Biological Targets

The biological activity of N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide may be attributed to its interaction with multiple biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's membrane permeability and receptor binding affinity.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
1This compoundNeurotropic EffectsInduced significant neurite outgrowth in neuronal cultures, suggesting potential for nerve regeneration therapies.
2Related Sulfonamide DerivativesAnticancer PropertiesExhibited cytotoxic effects against various cancer cell lines, indicating a need for further exploration of their therapeutic potential.

Future Directions in Research

Given the promising preliminary data surrounding this compound and similar compounds, future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term effects.
  • Mechanistic Studies : Investigating specific receptor interactions and pathways involved in its biological activities.
  • Clinical Trials : Exploring therapeutic applications in neurodegenerative diseases and cancer treatment.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
  • N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Uniqueness

Compared to these similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide stands out due to its methoxybenzenesulfonamide moiety, which imparts unique chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables a broader range of applications in scientific research and industry.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H17N1O4S1
  • Molecular Weight : 285.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

  • GIRK Channel Activation : The compound acts as a G protein-coupled receptor (GPCR) modulator, specifically activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This modulation can influence neuronal excitability and neurotransmitter release, which is significant in neuropharmacology.
  • Neurotropic Effects : Research indicates that derivatives similar to this compound enhance neurite outgrowth in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity Model Used Key Findings
Study 1Neurotropic ActivityPC12 NeuronsInduced significant neurite outgrowth; synergistic effects with NGF observed .
Study 2CytotoxicityHuman Cancer Cell LinesIC50 values ranged from 49.79 µM to 113.70 µM; most potent against RKO and HeLa cells .
Study 3GIRK Channel ActivationNeuronal CulturesModulated excitability; potential therapeutic implications for mood disorders.

Case Study 1: Neurotropic Activity

A study focused on the neurotropic effects of compounds structurally similar to this compound demonstrated that at a concentration of 10 μM, these compounds significantly enhanced neurite outgrowth in cultured neurons. The study utilized PC12 cells and showed that combined treatment with nerve growth factor (NGF) resulted in a notable increase in axonal growth, indicating a potential for therapeutic use in conditions like polyneuropathy .

Case Study 2: Cytotoxic Effects

In vitro testing on human cancer cell lines revealed that this compound exhibits cytotoxic properties, with varying degrees of effectiveness across different cell types. The strongest inhibition was observed in RKO cells, where an IC50 value of approximately 60.70 µM was recorded. These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide coupling .
  • Purity Control : Post-synthesis purification via flash chromatography (silica gel) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane proton environments (δ 0.5–1.5 ppm) and sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Purity Assessment :
    • HPLC : Reverse-phase methods (e.g., 90:10 acetonitrile/water) to achieve >95% purity .
  • Crystallography : X-ray diffraction for resolving stereochemistry of the hydroxypropyl group .

How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives like this compound?

Advanced Research Question

  • Orthogonal Assays : Validate enzyme inhibition data (e.g., IC50_{50}) with cellular assays (e.g., TNF-α suppression in macrophages) to confirm target engagement .
  • Structural Validation : Compare crystallographic data of the compound bound to its target (e.g., NLRP3 inflammasome) with computational docking results to identify binding mode inconsistencies .
  • Batch Analysis : Use LC-MS to check for degradation products or impurities in conflicting bioactivity batches .

What structure-activity relationship (SAR) insights guide the design of analogs for enhanced target specificity?

Advanced Research Question
Key structural modifications and their effects:

Substituent Biological Impact Reference
Cyclopropyl Group Enhances metabolic stability by reducing CYP450-mediated oxidation
3-Methoxy Group Improves solubility and modulates electron density for receptor binding
Hydroxypropyl Chain Critical for hydrogen bonding with active-site residues (e.g., His298 in NLRP3)

Q. Methodology :

  • In Silico Screening : Molecular dynamics simulations to predict substituent effects on binding free energy .
  • Parallel Synthesis : Generate analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl) and test in enzyme inhibition assays .

What experimental approaches are used to elucidate the mechanism of action of this compound in inflammatory pathways?

Advanced Research Question

  • Kinetic Studies : Measure inhibition constants (KiK_i) against recombinant enzymes (e.g., COX-2) using fluorescence polarization assays .
  • Pathway Analysis : RNA-seq or proteomics to identify downstream targets (e.g., NF-κB suppression) in treated cell lines .
  • Mutagenesis : Engineer point mutations (e.g., Ala scanning) in suspected binding pockets to validate interaction sites .

How do computational methods contribute to understanding the target selectivity of this compound?

Advanced Research Question

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with off-targets (e.g., COX-1 vs. COX-2) and optimize selectivity .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide orientation) for binding to D3_3 dopamine receptors vs. adrenergic receptors .
  • ADMET Prediction : SwissADME or pkCSM to predict bioavailability and toxicity risks early in development .

What strategies address low yield in the final sulfonamide coupling step?

Basic Research Question

  • Amine Activation : Pre-activate the amine intermediate with Hünig’s base (DIPEA) to enhance nucleophilicity .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Gradients : Optimize reaction kinetics by stepwise heating (25°C → 40°C) .

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